Allyl(chloropropyl)dichlorosilane
Overview
Description
Allyl(chloropropyl)dichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is C6H11Cl3Si and its molecular weight is 217.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Allyl(chloropropyl)dichlorosilane derivatives are pivotal in the synthesis of various organosilicon compounds. For instance, the controlled introduction of allylic groups to chlorosilanes has been achieved with allylsamarium bromide, facilitating the synthesis of aryl, aralkyl, and alkenyl substituted allylsilanes. Dichlorosilanes can afford monoallylated or diallylated silanes depending on the reagent's amount, demonstrating the versatility of this compound in synthetic chemistry (Li et al., 2006).
Polymer Science
In polymer science, derivatives of this compound have been used to synthesize ether-substituted polysilylenes with amphiphilic characteristics. The Wurtz-type coupling reaction of dichlorosilanes with respective allyl compounds indicates the compound's role in creating high molecular weight polymers, which becomes challenging as the length of the ether substituents increases (Schwegler & Möller, 1998).
Catalysis and Process Optimization
The compound and its derivatives find significant applications in catalysis and process optimization. For example, the platinum-catalyzed hydrosilylation of allyl chloride with trichlorosilane was investigated in an ionic liquid-organic biphasic reaction mode, showcasing an enhanced selectivity for the product trichloro(3-chloropropyl)silane. This process emphasizes the utility of this compound in improving industrial synthesis techniques (Hofmann et al., 2008).
Environmental and Safety Assessments
Advanced Material Development
Lastly, this compound plays a role in advanced material development. The ultraviolet irradiation cross-linking of liquid hyperbranched polycarbosilanes, synthesized with varying molar ratios of chloropropene/chloromethyltrichlorosilane, illustrates how modifications to the cross-linking process can influence the molecular weight, hardness, and ceramic yield of the resultant materials, highlighting its importance in the synthesis of ceramics and other advanced materials (Ji et al., 2017).
Mechanism of Action
Safety and Hazards
Allyl(chloropropyl)dichlorosilane is a combustible liquid that causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it .
Future Directions
The allyl–allyl cross-coupling reaction, which is involved in the synthesis of Allyl(chloropropyl)dichlorosilane, has seen major developments over the past decade . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . Understanding the mechanisms of these processes can help find novel applications and obtain new results .
Properties
IUPAC Name |
dichloro-(3-chloropropyl)-prop-2-enylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRHHCUWMNSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CCCCl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628865 | |
Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166970-54-3 | |
Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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